N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-15-11-12-17(14-20(15)24-13-5-10-21(24)25)23-22(26)19-9-4-7-16-6-2-3-8-18(16)19/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOFCLCRPXXWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring and the naphthamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
Biological Activities
Research indicates that N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide exhibits various biological activities:
- Antiproliferative Activity : A study published in Medicinal Chemistry Research (2015) investigated the cytotoxic effects of this compound against several human cancer cell lines. The results indicated moderate cytotoxicity, suggesting potential applications in cancer therapy.
- Mechanism of Action : Although specific mechanisms of action for this compound have not been extensively documented, its structural similarity to other known bioactive compounds may suggest pathways for further investigation.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
- Cancer Treatment : Due to its antiproliferative properties, further studies could explore its efficacy as an anticancer agent.
- Neuropharmacological Applications : The presence of the pyrrolidinone moiety suggests potential interactions with neurological pathways, warranting investigations into its effects on neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the unique aspects of this compound, a comparative analysis with similar compounds can provide insights into its potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[4-methylphenyl]naphthalene-1-carboxamide | Similar naphthalene structure without pyrrolidine | Lacks nitrogen-containing ring |
| 4-Methyl-N-(pyrrolidin-1-yl)benzamide | Contains pyrrolidine but lacks naphthalene | Focus on benzamide structure |
| N-(4-methylphenyl)-N'-[(2-pyridyl)methylene]urea | Urea linkage instead of carboxamide | Different functional group properties |
| N-[4-(dimethylamino)phenyl]naphthalene-1-carboxamide | Dimethylamino substitution on phenyl ring | Potentially different biological activity |
This table illustrates variations in functional groups and structural motifs that influence their biological activities and chemical properties.
Mechanism of Action
The mechanism of action of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety is known to interact with protein active sites, potentially inhibiting enzyme activity. The compound may also modulate signaling pathways by binding to receptors, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
- N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
Uniqueness
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to the presence of the naphthamide group, which imparts distinct chemical properties and biological activities compared to its analogs. The naphthamide group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy as a biochemical probe or therapeutic agent .
Biological Activity
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a naphthalene core and a pyrrolidine moiety, which are known to influence its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C22H24N2O, with a molecular weight of approximately 348.44 g/mol. The presence of the pyrrolidine ring is significant as it often contributes to the biological activity of compounds in drug discovery.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N2O |
| Molecular Weight | 348.44 g/mol |
| Structural Features | Naphthalene core, pyrrolidine moiety |
| Solubility | Sparingly soluble in water |
Anticancer Properties
Research has indicated that derivatives of naphthalene carboxamides exhibit notable anticancer activity. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various cancer cell lines. A study demonstrated that certain naphthalene derivatives could inhibit cell proliferation in cancer cell lines such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) with IC50 values in the nanomolar range .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Studies have shown that similar compounds exhibit antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. This suggests that this compound may also possess such properties, warranting further investigation .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with specific biological macromolecules. The pyrrolidine moiety can enhance binding affinity to target proteins, potentially leading to inhibition of key enzymatic activities or disruption of cellular processes.
Study 1: Antiproliferative Activity
In a comprehensive evaluation, derivatives similar to this compound were tested across multiple cancer cell lines. The results indicated significant antiproliferative effects with varying degrees of potency depending on the structural modifications made to the compound. The study highlighted the importance of functional group positioning in determining biological efficacy .
Study 2: Structure–Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the naphthalene core and pyrrolidine ring significantly impacted the biological activity of related compounds. For example, alterations in substituents on the aromatic ring led to enhanced cytotoxic effects against resistant cancer cell lines, suggesting that strategic chemical modifications could yield more potent therapeutic agents .
Q & A
Q. What are the critical steps in synthesizing N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Acylation : Coupling the naphthalene-1-carboxylic acid derivative with an amine-containing intermediate (e.g., 4-methyl-3-(2-oxopyrrolidin-1-yl)aniline) using coupling agents like EDCI or HOBt.
- Functional Group Protection/Deprotection : Protecting sensitive groups (e.g., pyrrolidinone) during reactive steps.
- Purification : Column chromatography or recrystallization to isolate the final product.
Optimization focuses on temperature (e.g., 25–60°C), solvent selection (DMF or dichloromethane), and catalyst use (e.g., palladium for cross-coupling). Yield improvements often require iterative adjustments to stoichiometry and reaction time .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, aromatic protons in the naphthalene ring appear as multiplets between δ 7.5–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ~393.18 g/mol).
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
- X-ray Crystallography : Resolves 3D conformation, crucial for understanding steric interactions .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates (e.g., ATPase assays).
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure IC₅₀ values.
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify antiproliferative effects.
Dose-response curves and control comparisons (e.g., with imatinib mesylate) are critical for validating specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions may arise from tautomerism (e.g., keto-enol forms of the pyrrolidinone ring) or dynamic stereochemistry . Strategies include:
- Variable Temperature NMR : Identify shifting proton signals due to conformational flexibility.
- 2D NMR Techniques (COSY, HSQC, HMBC): Map coupling between protons and carbons to confirm connectivity.
- Computational Modeling : Compare experimental IR/NMR data with DFT-predicted spectra .
Q. What experimental designs address low yield in the final coupling step of synthesis?
- Catalyst Screening : Test palladium complexes (e.g., Pd(OAc)₂) or organocatalysts for amide bond formation.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 mins vs. 12 hrs) and improve efficiency.
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of intermediates.
Post-reaction quenching with ice-water and pH adjustment (to ~7) can minimize hydrolysis side products .
Q. How can computational methods predict the compound’s biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with kinases (e.g., ABL1) or receptors.
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond donors in the carboxamide group) for activity.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding.
Cross-validation with in vitro assays (e.g., SPR for binding kinetics) is critical .
Q. What strategies mitigate batch-to-batch variability in pharmacological studies?
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and consistent crystallinity (PXRD).
- Stability Studies : Monitor degradation under stress conditions (heat, light, humidity) using accelerated stability chambers.
- Bioanalytical Method Validation : Follow ICH guidelines for LC-MS/MS quantification in plasma/tissue homogenates .
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
- SAR Studies : Synthesize analogs with substituent variations (e.g., replacing methyl with trifluoromethyl) and compare IC₅₀ values.
- LogP Measurements : Evaluate hydrophobicity changes via shake-flask or chromatographic methods to correlate with membrane permeability.
- CYP450 Inhibition Assays : Test metabolic stability using liver microsomes to optimize pharmacokinetics .
Q. What toxicological endpoints should be prioritized in preclinical studies?
- Acute Toxicity : LD₅₀ determination in rodents (OECD 423).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
- Organ-Specific Effects : Histopathology of liver/kidney tissue post 28-day repeated dosing (OECD 407).
Refer to inclusion criteria in Table B-1 () for systemic effects (hepatic, renal, hematological) .
Q. How can contradictory in vitro vs. in vivo efficacy data be reconciled?
- Pharmacokinetic Profiling : Measure bioavailability (e.g., <20% oral absorption) or rapid clearance (t₁/₂ <1 hr).
- Metabolite Identification : Use LC-HRMS to detect inactive or toxic metabolites.
- Tissue Distribution Studies : Radiolabel the compound and track accumulation in target organs .
Methodological Resources
- Synthetic Protocols : (pyrrolidinone ring synthesis), (microwave-assisted coupling).
- Analytical Standards : (ICH validation guidelines), (NMR/MS parameters).
- Toxicology Frameworks : (health outcome criteria), (exposure routes).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
